Ajulemic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lenabasum is synthesized through a multi-step process that involves the modification of the delta-8-tetrahydrocannabinol structure. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of lenabasum involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements for pharmaceutical-grade compounds.
Chemical Reactions Analysis
Types of Reactions
Lenabasum undergoes various chemical reactions, including:
Oxidation: Lenabasum can be oxidized to form various metabolites, including hydroxylated and carboxylated derivatives.
Reduction: Reduction reactions can modify the functional groups present in lenabasum, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the lenabasum molecule, potentially enhancing its therapeutic effects.
Common Reagents and Conditions
Common reagents used in the chemical reactions of lenabasum include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from the chemical reactions of lenabasum include various hydroxylated and carboxylated derivatives. These metabolites can have different pharmacological properties and may contribute to the overall therapeutic effects of lenabasum .
Scientific Research Applications
Lenabasum has a wide range of scientific research applications, including:
Mechanism of Action
Lenabasum exerts its effects through the activation of the cannabinoid receptor type 2 (CB2) . This activation leads to the production of specialized proresolving eicosanoids such as lipoxin A4 and prostaglandin J2 . These molecules play a key role in resolving inflammation and promoting tissue repair. Lenabasum’s mechanism of action involves the modulation of various signaling pathways, including the cyclooxygenase and lipoxygenase pathways .
Comparison with Similar Compounds
Similar Compounds
Delta-9-tetrahydrocannabinol (THC): The primary psychoactive component of cannabis, THC has similar anti-inflammatory properties but also causes psychoactive effects.
Delta-8-tetrahydrocannabinol (Delta-8-THC): An analog of THC, delta-8-THC has similar pharmacological properties but is less potent.
Cannabidiol (CBD): A non-psychoactive cannabinoid, CBD has anti-inflammatory and anti-fibrotic effects similar to lenabasum.
Uniqueness of Lenabasum
Lenabasum is unique in that it does not cause the psychoactive effects associated with other cannabinoids like THC . Its selective activation of the CB2 receptor and production of specialized proresolving eicosanoids make it a promising candidate for the treatment of chronic inflammatory and fibrotic conditions .
Properties
IUPAC Name |
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4/c1-6-7-8-9-12-24(2,3)17-14-20(26)22-18-13-16(23(27)28)10-11-19(18)25(4,5)29-21(22)15-17/h10,14-15,18-19,26H,6-9,11-13H2,1-5H3,(H,27,28)/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHYFHOSGQABSW-RTBURBONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40900959 | |
Record name | Lenabasum | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40900959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137945-48-3 | |
Record name | Ajulemic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137945-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lenabasum [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137945483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ajulemic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12193 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lenabasum | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40900959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LENABASUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGN7X90BT8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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